

A Technical Guide to the Catalytic Ammonoxidation Synthesis of 2,3-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichlorobenzonitrile

Cat. No.: B188945

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2,3-dichlorobenzonitrile**, an important organic intermediate in the pharmaceutical and agrochemical industries, via the catalytic ammonoxidation of 2,3-dichlorotoluene.^[1] This one-step synthesis method is presented as a cost-effective and environmentally cleaner alternative to traditional multi-step processes.^[2]

Core Synthesis Process

The fundamental principle of this process is the vapor-phase reaction of 2,3-dichlorotoluene with ammonia and oxygen (typically from the air) over a solid catalyst at elevated temperatures.^{[2][3]} This direct conversion of the methyl group to a nitrile group is a highly efficient route for the production of aromatic nitriles.^[4]

Catalyst Systems

The choice of catalyst is critical to achieving high conversion rates and selectivity for **2,3-dichlorobenzonitrile**. Vanadium-based catalysts are prominently featured in the literature for this application. A key patent describes a catalyst with the active components $Ti_{1-x}V_xB_{2-x}O_x$ supported on microspheric silica gel.^[2] The specific composition mentioned is $TiV_{0.5}Sb_{0.35}B_{0.22}O_{0.3}/SiO_2$.^[2] The active components constitute 70% of the total catalyst weight.^[2] Such catalysts have been shown to achieve conversion rates of up to 100% with selectivity for **2,3-dichlorobenzonitrile** exceeding 96%.^[2]

For the ammonoxidation of other dichlorotoluene isomers, such as 2,6-dichlorotoluene, promoted vanadium phosphate (VPO) catalysts and $V_2O_5/\gamma-Al_2O_3$ systems have also demonstrated high efficacy.^{[5][6]} For instance, a Cr-containing vanadyl pyrophosphate catalyst mixed with titania showed up to 97% conversion with approximately 80% yield for 2,6-dichlorobenzonitrile.^[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the catalytic ammonoxidation of dichlorotoluenes, with a focus on the synthesis of **2,3-dichlorobenzonitrile**.

Catalyst Composition	Support	Active Component Weight %	Reference
Ti _a V _b Sb _c BdO _x (a=1, b=0.5-1, c=0.3-1.5, d=0.2-1, x=0.3-0.35)	Microspheric silica gel	70%	[2]
P-V-Mo-Cr-K-O	γ -Al ₂ O ₃	Not Specified	[7]
Promoted Vanadium Phosphate (VPO)	γ -alumina or titania	Not Specified	[5]
V ₂ O ₅	γ -Al ₂ O ₃	10%	[8]

Reaction Conditions	Value	Reference
Reactant Molar Ratio (2,3-dichlorotoluene : NH ₃ : Air)	1 : 2.5 : 27	[2]
Reaction Temperature	430 - 450 °C	[2]
Pressure	Normal Pressure	[2]
Catalyst Loading	130 - 160 g/(kgcat·h)	[2]
Reaction Time	8 - 12 hours	[2]

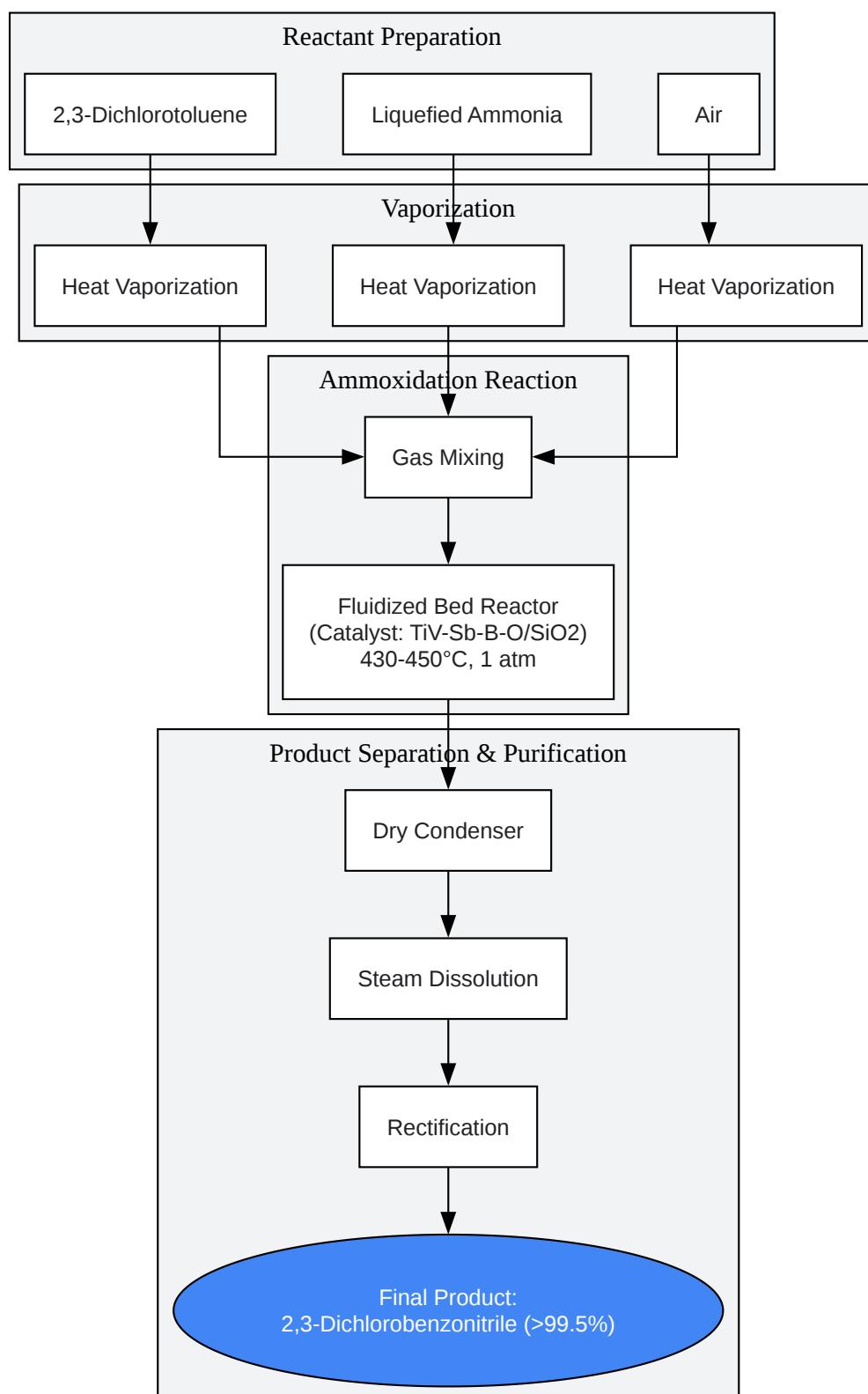
Performance Metrics for 2,3-Dichlorobenzonitrile Synthesis		
Dichlorobenzonitrile Synthesis	Value	Reference
Conversion Rate	Up to 100%	[2]
Selectivity	> 96%	[2]
Yield	> 95%	[2]
Purity of Crude Product	> 99.5%	[2]

Experimental Protocols

The following is a detailed methodology for the synthesis of **2,3-dichlorobenzonitrile** based on a patented industrial process.[\[2\]](#)

Catalyst: $\text{TiV}_{0.5}\text{Sb}_{0.35}\text{B}_{0.22}\text{O}_{0.3}/\text{SiO}_2$ (70% active components by weight)

Reactor: Fluidized bed reactor

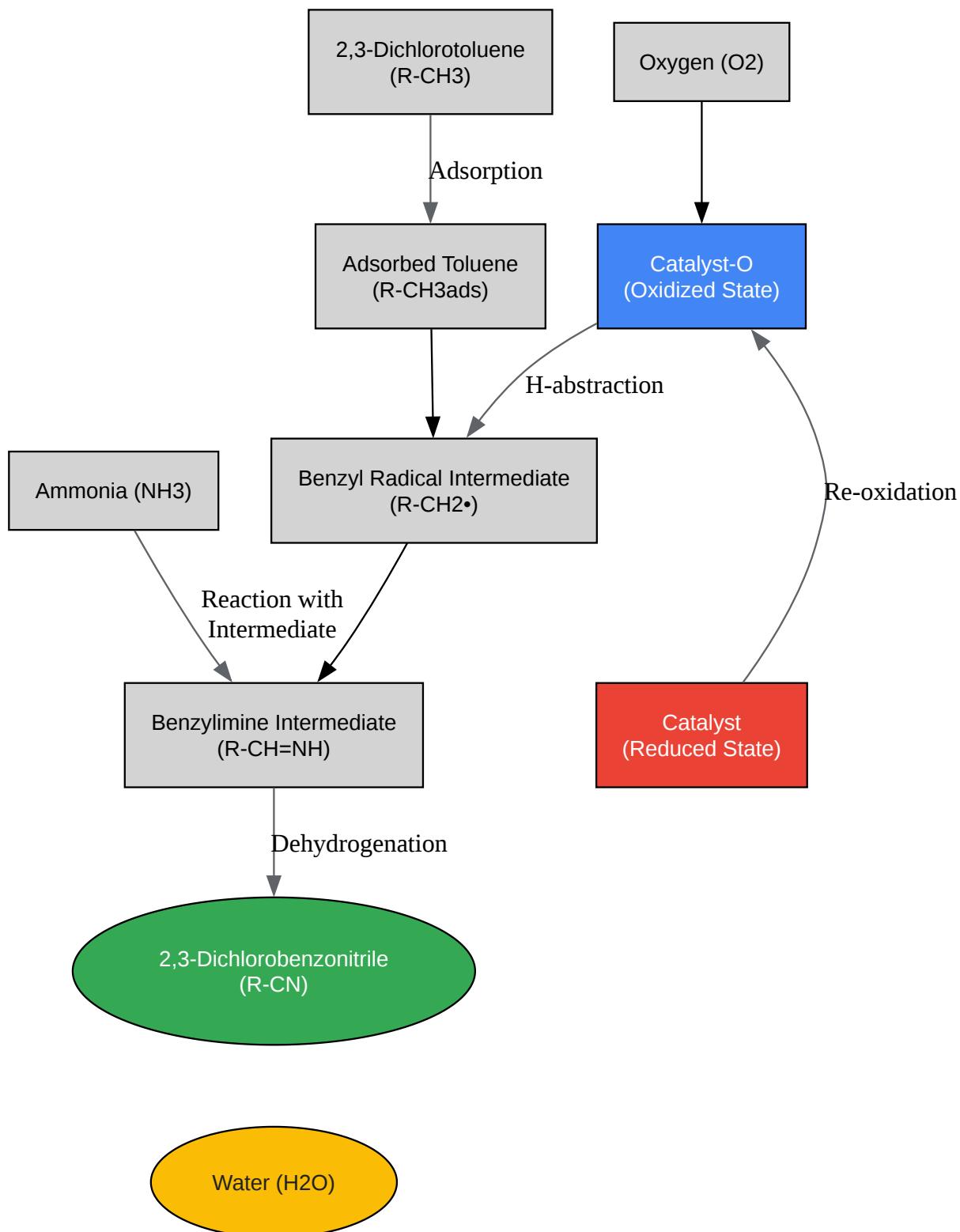

Procedure:

- Feed Preparation: 2,3-dichlorotoluene, liquefied ammonia, and air are individually vaporized by heating.
- Mixing: The vaporized reactants are mixed in a molar ratio of 1:2.5:27 (2,3-dichlorotoluene:ammonia:air).
- Reaction: The mixed gas stream is introduced into a fluidized bed reactor containing the catalyst. The reaction is carried out under the following conditions:
 - Temperature: 430-450 °C
 - Pressure: Normal atmospheric pressure
 - Catalyst Loading: 130 g/(kgcat·h)
 - Reaction Time: 12 hours

- Product Condensation: The gaseous product stream from the reactor is passed through a buffer and then into a dry condenser. In the condenser, the product, **2,3-dichlorobenzonitrile**, desublimates and crystallizes.
- Purification:
 - The crystalline solid is dissolved using steam to obtain the crude product.
 - The crude product is then purified by rectification to yield the final **2,3-dichlorobenzonitrile** product with a purity greater than 99.5%.

Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2,3-dichlorobenzonitrile**.

Proposed Reaction Mechanism

The ammonoxidation of toluene and its derivatives over metal oxide catalysts is generally believed to follow the Mars-van Krevelen (MvK) mechanism.[6][9] This mechanism involves the lattice oxygen of the catalyst in the oxidation steps, followed by the re-oxidation of the reduced catalyst by gaseous oxygen.

[Click to download full resolution via product page](#)

Caption: Proposed Mars-van Krevelen mechanism for toluene ammoxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichlorobenzonitrile | Alzchem Group [alzchem.com]
- 2. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]
- 3. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 4. Ammoniation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoniation - Google Patents [patents.google.com]
- 8. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoniation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Catalytic Ammoniation Synthesis of 2,3-Dichlorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188945#catalytic-ammoniation-synthesis-of-2-3-dichlorobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com